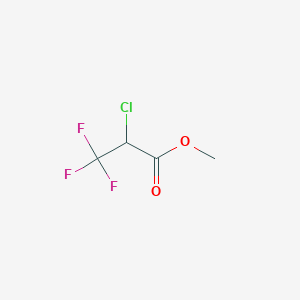
Methyl 2-chloro-3,3,3-trifluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-3,3,3-trifluoropropanoate is an organic compound with the molecular formula C4H4ClF3O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of chlorine and trifluoromethyl groups in its structure makes it a valuable intermediate in the synthesis of various fluorinated compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3,3,3-trifluoropropanoate can be synthesized through several methods. One common method involves the reaction of methyl 3,3,3-trifluoropropanoate with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the product is typically obtained through continuous distillation and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted derivatives depending on the nucleophile used.
Hydrolysis: The major products are 2-chloro-3,3,3-trifluoropropanoic acid and methanol.
Reduction: The major product is 2-chloro-3,3,3-trifluoropropanol.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-3,3,3-trifluoropropanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of fluorinated compounds and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the development of drugs with fluorinated moieties.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-chloro-3,3,3-trifluoropropanoate involves its reactivity with nucleophiles and its ability to undergo hydrolysis and reduction. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is the primary site of attack, leading to the formation of various substituted products.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,3,3-trifluoropropanoate: Similar structure but lacks the chlorine atom.
Ethyl 2-chloro-3,3,3-trifluoropropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-Chloro-3,3,3-trifluoropropanoic acid: The acid form of the compound.
Uniqueness
Methyl 2-chloro-3,3,3-trifluoropropanoate is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various fluorinated compounds and pharmaceuticals.
Propiedades
Número CAS |
382-92-3 |
|---|---|
Fórmula molecular |
C4H4ClF3O2 |
Peso molecular |
176.52 g/mol |
Nombre IUPAC |
methyl 2-chloro-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C4H4ClF3O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3 |
Clave InChI |
VVYPKMRQTPLBKO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


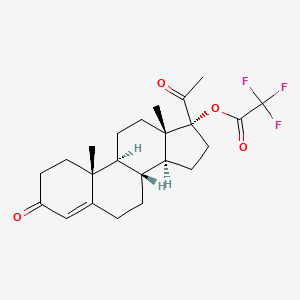
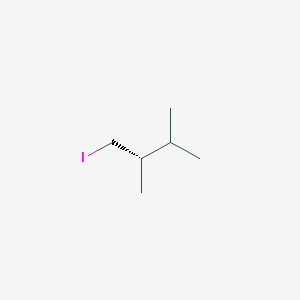
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
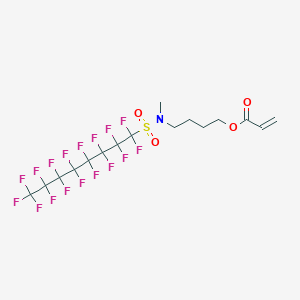


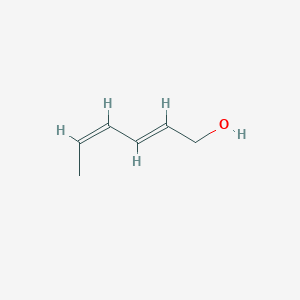
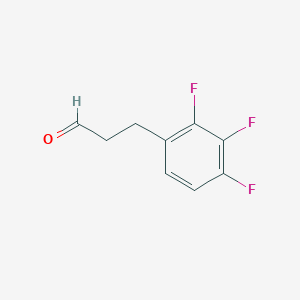

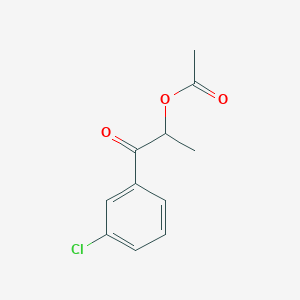
![3-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid](/img/structure/B15289493.png)

![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)

